N-Cyclopentylcyclohexanamine Hydrobromide: Structural Analysis and Synthetic Utility
N-Cyclopentylcyclohexanamine Hydrobromide: Structural Analysis and Synthetic Utility
Topic: Chemical Structure and Properties of N-Cyclopentylcyclohexanamine Hydrobromide Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
N-Cyclopentylcyclohexanamine hydrobromide (CAS 40649-25-0 for free base; salt forms vary by custom synthesis) is a secondary amine building block characterized by significant steric bulk and lipophilicity. Structurally composed of a nitrogen atom bridging a five-membered cyclopentyl ring and a six-membered cyclohexyl ring, this compound serves as a critical intermediate in the synthesis of pharmaceutical agents, agrochemicals, and functional materials.
This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis via reductive amination, physicochemical properties distinguishing the free base from the hydrobromide salt, and its application as a pharmacophore scaffold.
Chemical Identity & Structural Analysis[1][2]
The compound is a secondary amine where the nitrogen lone pair is flanked by two cycloalkyl groups. This dual-ring system imparts high lipophilicity (LogP ~3.2) and steric hindrance, which influences its nucleophilicity and binding affinity in biological targets.
Nomenclature and Identifiers[1][2][3][4][5]
| Property | Detail |
| IUPAC Name | N-Cyclopentylcyclohexanamine hydrobromide |
| Common Synonyms | Cyclohexyl(cyclopentyl)amine HBr; N-Cyclohexyl-N-cyclopentylamine |
| CAS Number (Free Base) | 40649-25-0 |
| Molecular Formula | C₁₁H₂₁N[1][2][3][4][5] · HBr |
| Molecular Weight | 167.29 g/mol (Free Base); ~248.20 g/mol (HBr Salt) |
| SMILES | C1CCC(CC1)NC2CCCC2.Br |
| Structure Type | Secondary Cycloalkyl Amine |
Structural Features
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Steric Bulk: The presence of both cyclopentyl and cyclohexyl rings creates a "butterfly" steric profile. This restricts rotation around the C-N bonds, potentially locking the molecule into specific conformations favorable for receptor binding.
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Basicity: As a dialkyl amine, the nitrogen is moderately basic (predicted pKa ~11.4). The hydrobromide salt protonates this nitrogen, forming a quaternary ammonium cation that stabilizes the solid state.
-
Lipophilicity: The high carbon-to-heteroatom ratio makes the free base sparingly soluble in water but highly soluble in organic solvents (DCM, Toluene). The HBr salt reverses this, enabling aqueous solubility for biological assays.
Synthesis & Manufacturing
The primary industrial and laboratory route to N-Cyclopentylcyclohexanamine is Reductive Amination . This process couples a ketone with a primary amine in the presence of a reducing agent.
Synthetic Pathway: Reductive Amination
Two retrosynthetic disconnections are possible:
-
Route A: Cyclopentanone + Cyclohexylamine
-
Route B: Cyclohexanone + Cyclopentylamine
Route A is often preferred due to the wider availability and lower cost of cyclohexylamine.
Protocol Overview:
-
Imine Formation: Cyclopentanone is reacted with cyclohexylamine in a solvent (e.g., Methanol, THF) to form the intermediate imine (N-cyclopentylidenecyclohexanamine).
-
Reduction: The imine is reduced in situ or in a subsequent step using a hydride source (NaBH₄, NaBH(OAc)₃) or catalytic hydrogenation (H₂/Pd-C or Rh/SiO₂).
-
Salt Formation: The crude free base is extracted, dried, and treated with hydrobromic acid (HBr) in acetic acid or diethyl ether to precipitate the hydrobromide salt.
Reaction Mechanism Diagram
The following diagram illustrates the reductive amination pathway and the critical transition from free base to salt.
Figure 1: Step-wise synthesis of N-Cyclopentylcyclohexanamine HBr via reductive amination.
Physicochemical Properties[2][3][4][5][6][7][8]
Understanding the distinction between the free base and the salt is crucial for formulation and handling.
| Property | Free Base (C₁₁H₂₁N) | Hydrobromide Salt (C₁₁H₂₁N · HBr) |
| Physical State | Colorless to pale yellow oil | White crystalline solid |
| Boiling/Melting Point | BP: 83–83.5 °C @ 2.4 mmHg | MP: >200 °C (Decomposes) |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Soluble (Ion-dipole interactions) |
| Solubility (Organic) | Soluble in Hexane, DCM, Et₂O | Soluble in MeOH, DMSO; Insoluble in Hexane |
| Hygroscopicity | Non-hygroscopic | Moderately hygroscopic (store in desiccator) |
| Stability | Oxidizes slowly in air (turns yellow) | Stable indefinitely under inert atmosphere |
Why the HBr Salt? While the hydrochloride (HCl) salt is common, the hydrobromide (HBr) salt is often chosen in crystallography and specific pharmaceutical applications because the larger bromide ion can induce different crystal packing arrangements, potentially aiding in the purification of difficult-to-crystallize amines.
Analytical Characterization
To validate the identity of N-Cyclopentylcyclohexanamine HBr, a multi-modal analytical approach is required.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆ or CDCl₃):
-
Methine Protons (N-CH): The protons on the carbons attached directly to the nitrogen atom are the most deshielded, typically appearing as multiplets around 2.8 – 3.2 ppm .
-
Amine Proton (NH₂⁺): In the salt form, the ammonium protons appear as a broad singlet (exchangeable with D₂O) typically between 8.0 – 9.0 ppm .
-
Cycloalkyl Ring Protons: A complex series of multiplets ranging from 1.0 – 2.0 ppm , corresponding to the methylene (CH₂) groups of the cyclopentyl and cyclohexyl rings.
-
Infrared Spectroscopy (FT-IR)
-
N-H Stretch: The salt form shows broad, multiple bands in the 2400 – 3000 cm⁻¹ region (ammonium band), distinct from the sharp weak band of the free secondary amine (~3300 cm⁻¹).
-
C-H Stretch: Strong alkyl C-H stretching vibrations at 2850 – 2950 cm⁻¹ .
Mass Spectrometry (MS)
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ESI-MS (+): Shows a dominant parent ion peak at m/z 168.2 [M+H]⁺ . The bromide ion is typically not observed in positive mode but can be confirmed in negative mode or by elemental analysis.
Characterization Workflow Diagram
Figure 2: Analytical decision tree for validating the salt structure.
Applications in Drug Development
Pharmacophore Scaffold
The N-cyclopentylcyclohexyl motif is a privileged scaffold in medicinal chemistry. It is often used to:
-
Fill Hydrophobic Pockets: The bulky aliphatic rings can occupy hydrophobic binding pockets in enzymes or GPCRs (e.g., Muscarinic acetylcholine receptors).
-
Improve Metabolic Stability: Unlike linear alkyl chains, cycloalkyl rings are more resistant to rapid oxidative metabolism, potentially extending the half-life of the drug candidate.
Synthetic Intermediate
The secondary amine functionality allows for further diversification:
-
N-Alkylation/Acylation: Reaction with alkyl halides or acid chlorides to form tertiary amines or amides.
-
Click Chemistry: As seen in literature, the amine can be functionalized with alkynes or azides (via linkers) to participate in copper-catalyzed cycloadditions for fragment-based drug discovery [1].
Safety & Handling
Hazards (GHS Classification)
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocols
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood when handling the free base due to volatility.
-
Storage: The HBr salt is hygroscopic. Store in a tightly sealed container, preferably in a desiccator or under nitrogen, at room temperature.
-
Spill Cleanup: Sweep up solid spills (salt) carefully to avoid dust generation. For liquid spills (free base), absorb with sand or vermiculite and neutralize with weak acid before disposal.
References
-
Palchak, Z. L., Nguyen, P. T., & Larsen, C. H. (2010). Synthesis of alpha-tetrasubstituted triazoles by copper-catalyzed silyl deprotection/azide cycloaddition. Beilstein Journal of Organic Chemistry, 6, 12. Link
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PubChem.[1][2][3][4][6] (n.d.). N-Cyclopentylcyclohexanamine.[2][7][3][5][8][9][10][11][12] National Center for Biotechnology Information. Retrieved February 16, 2026. Link
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LookChem.[5] (n.d.). N-Cyclopentylcyclohexanamine Properties and Suppliers. Retrieved February 16, 2026. Link
-
Valeš, R., & Krupka, J. (2023).[12] Dehydrogenation of dicyclohexylamine in gaseous phase over a nickel catalyst. ResearchGate. Link
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